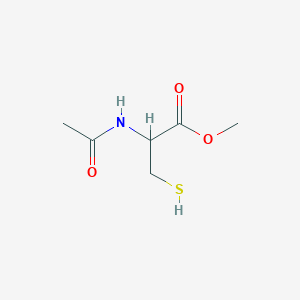

Methyl 2-acetamido-3-sulfanylpropanoate

Description

Significance in Thiol and Amino Acid Chemistry

The chemical reactivity of Methyl 2-acetamido-3-sulfanylpropanoate is largely dictated by its sulfhydryl (-SH) group, a functional group characteristic of thiols. This thiol group is a potent nucleophile and a reducing agent, allowing the molecule to participate in a wide array of chemical reactions. For instance, the thiol group can undergo oxidation to form disulfide bonds, a reaction of fundamental importance in protein chemistry and cellular redox processes. The presence of the N-acetyl group provides stability to the molecule, preventing the free amine from participating in unwanted side reactions, thereby isolating the reactivity to the thiol and ester functionalities.

As a derivative of L-cysteine (B1669680), this compound is a valuable tool in amino acid chemistry. The esterification of the carboxyl group increases the molecule's lipophilicity compared to N-acetyl-L-cysteine, which can influence its solubility and reactivity in non-aqueous solvents. This property is particularly useful in synthetic organic chemistry, where reactions are often conducted in organic media.

Interdisciplinary Relevance in Synthetic and Medicinal Chemistry

In synthetic chemistry, this compound serves as a versatile building block. Several methods for its synthesis have been developed, often starting from N-acetyl-L-cysteine. One common laboratory method involves the reaction of N-acetyl-L-cysteine with diazomethane (B1218177) in ether. prepchem.com Another scalable approach is the Fischer esterification, where N-acetyl-L-cysteine is treated with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. google.comgoogleapis.com This compound is a key intermediate in the synthesis of other derivatives, such as N-acetyl-L-cysteine amide (NACA), which is formed by treating the methyl ester with ammonium (B1175870) hydroxide. google.comgoogleapis.com

In the realm of medicinal chemistry, the study of N-acetyl-L-cysteine derivatives is a vibrant area of research. While N-acetyl-L-cysteine itself has numerous therapeutic applications, its high polarity can limit its ability to cross cellular membranes. Esterification, as seen in this compound and its counterpart, N-acetylcysteine ethyl ester (NACET), is a strategy employed to create more lipophilic prodrugs. nbinno.comnih.gov These ester derivatives are designed to permeate cell membranes more efficiently. nbinno.com Once inside the cell, it is hypothesized that cellular esterases can hydrolyze the ester bond, releasing N-acetyl-L-cysteine to exert its biological effects, such as replenishing intracellular glutathione (B108866) levels. nih.gov This approach has been explored to enhance the delivery and efficacy of NAC in various therapeutic contexts, including conditions associated with oxidative stress. nih.govnih.gov

Historical Context of N-Acetyl-L-Cysteine Derivatives in Research

The story of this compound is intrinsically linked to the history of its parent compound, N-acetyl-L-cysteine (NAC). NAC was first patented in 1960 and came into medical use in 1968. google.comrsc.org It was initially recognized for its mucolytic properties, stemming from the ability of its free sulfhydryl group to break disulfide bonds in mucus proteins, thereby reducing viscosity. sciencemadness.orgresearchgate.net

Its role expanded significantly with the discovery of its efficacy as an antidote for acetaminophen (B1664979) overdose in the 1970s. rsc.org Researchers found that NAC serves as a precursor to L-cysteine, which in turn is a building block for glutathione, the body's primary endogenous antioxidant. nih.gov By replenishing glutathione stores in the liver, NAC mitigates the toxic effects of acetaminophen metabolites. prepchem.com

This foundational understanding of NAC's antioxidant and cytoprotective mechanisms spurred further research into its potential for a wide range of conditions characterized by oxidative stress and inflammation. nih.gov The development of derivatives like this compound represents a logical progression in this research trajectory. The synthesis of esterified forms of NAC was driven by the desire to improve its pharmacokinetic properties, particularly its bioavailability and ability to enter cells. nbinno.comnih.gov By modifying the parent molecule, chemists and pharmacologists aim to create compounds with enhanced therapeutic potential, building upon the rich legacy of N-acetyl-L-cysteine.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3S |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

methyl 2-acetamido-3-sulfanylpropanoate |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8) |

InChI Key |

QTKAQJWFVXPIFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Pathways for Methyl 2 Acetamido 3 Sulfanylpropanoate

Established Synthetic Routes from N-Acetyl-L-Cysteine and Related Precursors

The most common and well-documented precursor for the synthesis of Methyl 2-acetamido-3-sulfanylpropanoate is N-Acetyl-L-cysteine. This readily available starting material provides the core structure, which can be chemically modified to yield the desired methyl ester.

Esterification Reactions with Thionyl Chloride/Methanol (B129727)

A prevalent and efficient method for the synthesis of this compound is the direct esterification of N-Acetyl-L-cysteine. nih.gov This reaction is commonly carried out using a mixture of thionyl chloride (SOCl2) and methanol (CH3OH). nih.gov

In this process, N-Acetyl-L-cysteine is suspended in methanol, and thionyl chloride is added, often at a controlled temperature. The thionyl chloride reacts with methanol to form methyl chloroformate and hydrogen chloride in situ. The acidic conditions generated facilitate the Fischer esterification of the carboxylic acid group of N-Acetyl-L-cysteine to its corresponding methyl ester. The reaction is typically stirred for a period to ensure complete conversion. Following the reaction, the solvent is removed, and the product is isolated and purified. A general scheme for this reaction is presented below:

General Reaction Scheme:

| Reagent/Solvent | Role |

| N-Acetyl-L-cysteine | Starting Material |

| Thionyl Chloride (SOCl2) | Esterification Reagent |

| Methanol (CH3OH) | Reactant and Solvent |

This method is favored for its relatively high yields and the straightforward nature of the procedure.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselective synthesis strategies are crucial when dealing with molecules that possess multiple reactive functional groups. In the context of this compound synthesis, these strategies aim to selectively modify the carboxylic acid group while leaving the thiol and amide functionalities intact.

The esterification with thionyl chloride in methanol is an example of a chemoselective reaction, as it preferentially targets the carboxylic acid over the thiol group under the reaction conditions. The high reactivity of the carboxylic acid towards esterification under acidic catalysis drives the selectivity of this transformation.

Regioselectivity, which is the preference for reaction at one position over another, is also a key consideration. In the synthesis of derivatives of this compound, protecting group strategies are often employed to ensure that reactions occur at the desired site. For instance, if modification of the thiol group is intended, the carboxylic acid and amine groups might first be protected to prevent unwanted side reactions. The choice of protecting groups and the reaction conditions are critical in dictating the chemo- and regioselectivity of the synthesis.

Novel Approaches in Chiral Synthesis

The stereochemistry of this compound is of paramount importance, particularly for its biological applications. The development of synthetic methods that can selectively produce a specific stereoisomer is a significant area of research.

Stereoselective Production of Methyl (2R)-2-acetamido-3-sulfanylpropanoate

The synthesis of the enantiomerically pure (2R)-isomer of this compound typically starts from the corresponding chiral precursor, (R)-cysteine. One synthetic approach involves the protection of the thiol group of (R)-cysteine, for example, as an S-trityl derivative. rsc.org This protected amino acid can then be converted to its methyl ester by treatment with thionyl chloride in methanol. rsc.org Following esterification, the amino group is acetylated using acetic anhydride (B1165640) and sodium acetate (B1210297). rsc.org The final step involves the deprotection of the thiol group under mild acidic conditions to yield the desired Methyl (2R)-2-acetamido-3-sulfanylpropanoate. rsc.org

Synthetic Scheme Overview:

Thiol Protection: (R)-cysteine -> (R)-S-trityl-cysteine

Esterification: (R)-S-trityl-cysteine -> (R)-S-trityl-cysteine methyl ester

N-Acetylation: (R)-S-trityl-cysteine methyl ester -> (R)-N-acetyl-S-trityl-cysteine methyl ester

Deprotection: (R)-N-acetyl-S-trityl-cysteine methyl ester -> Methyl (2R)-2-acetamido-3-sulfanylpropanoate

This multi-step approach ensures the retention of the stereochemical integrity at the chiral center, providing the enantiomerically pure product.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Thioester Formation: Acetylthio, Butyrylthio, Dodecanoylthio, Palmitoylthio Derivatives

A key class of derivatives of this compound are the S-acyl thioesters. These compounds can be synthesized by the acylation of the free thiol group of this compound.

A general and effective method for the preparation of these thioester derivatives involves the reaction of this compound with the corresponding acid chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. nih.gov The triethylamine acts as a scavenger for the hydrogen chloride byproduct generated during the reaction. nih.gov

This methodology can be applied to synthesize a range of thioester derivatives by varying the acid chloride used. For example:

Acetylthio derivative: Reaction with acetyl chloride.

Butyrylthio derivative: Reaction with butyryl chloride.

Dodecanoylthio derivative: Reaction with dodecanoyl chloride.

Palmitoylthio derivative: Reaction with palmitoyl (B13399708) chloride.

The reaction is typically performed at a low temperature (e.g., 0 °C) to control the reactivity. nih.gov

General Reaction for Thioester Formation:

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetyl Chloride | Methyl 2-acetamido-3-(acetylthio)propanoate |

| This compound | Butyryl Chloride | Methyl 2-acetamido-3-(butyrylthio)propanoate |

| This compound | Dodecanoyl Chloride | Methyl 2-acetamido-3-(dodecanoylthio)propanoate |

| This compound | Palmitoyl Chloride | Methyl 2-acetamido-3-(palmitoylthio)propanoate |

This synthetic route provides a versatile platform for the generation of a library of S-acylated derivatives of this compound, enabling further investigation into their chemical and biological properties.

Prop-2-enyl 2-acetamido-3-sulfanylpropanoate Synthesis

The synthesis of Prop-2-enyl 2-acetamido-3-sulfanylpropanoate, also known as S-allyl-N-acetylcysteine methyl ester, can be achieved through the S-allylation of this compound. This reaction typically involves the nucleophilic attack of the thiol group on an allyl halide, such as allyl bromide.

A general procedure for the S-allylation of cysteine derivatives involves dissolving the cysteine compound in a basic aqueous solution, such as ammonium (B1175870) hydroxide, to deprotonate the thiol group, forming a thiolate anion. nih.govgoogle.com The thiolate then acts as a potent nucleophile, readily reacting with allyl bromide. For the synthesis of S-allyl cysteine, L-cysteine (B1669680) hydrochloride is reacted with allyl bromide in a 2M solution of ammonium hydroxide. The mixture is stirred at room temperature for an extended period, typically around 20 hours, to ensure the completion of the reaction. nih.gov The product can then be precipitated, filtered, and washed to yield the S-allyl cysteine. A similar methodology can be applied to this compound to yield the desired prop-2-enyl derivative.

An alternative approach involves the use of different bases and solvent systems. For instance, the pH of an aqueous solution of cysteine can be adjusted to 9.5-10 with ammonia (B1221849) water before the addition of the alkyl halide. google.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Synthesis of S-Allyl Cysteine Derivatives

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| L-Cysteine hydrochloride | Allyl bromide, 2M NH₄OH | Water | 20 h | 80 | nih.gov |

| Cysteine hydrochloride | 3-Bromopropene, 2M NH₄OH | Water | Not specified | Not specified | google.com |

Benzimidazole-Sulfanylacetamido Conjugates

The synthesis of benzimidazole-sulfanylacetamido conjugates from this compound can be conceptualized through established methods for benzimidazole (B57391) formation. A primary route to the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govrsc.orgsemanticscholar.org

In the context of creating a sulfanylacetamido conjugate, the carboxylic acid functionality would be tethered to the cysteine derivative. One plausible pathway involves the reaction of o-phenylenediamine with an N-acetyl-S-(carboxymethyl)cysteine derivative. However, a more direct approach would be the condensation of o-phenylenediamine with an amino acid itself, a method that has been explored for synthesizing benzimidazole derivatives. nih.gov This suggests that a direct reaction between o-phenylenediamine and a suitably protected cysteine derivative could yield a 2-(cysteinyl)benzimidazole.

Subsequent N-acetylation and esterification would then lead to the target conjugate. Alternatively, the sulfanyl (B85325) group of this compound could be reacted with a pre-formed benzimidazole scaffold bearing a suitable leaving group, though this is a less common approach in primary benzimidazole synthesis. The synthesis of various benzimidazole derivatives often involves the use of catalysts and specific reaction conditions to achieve high yields. semanticscholar.orgnih.gov

Quinoxaline-Sulfanylpropanamido Conjugates

The synthesis of quinoxaline-sulfanylpropanamido conjugates can be approached through several synthetic strategies, leveraging the reactivity of both the quinoxaline (B1680401) and the cysteine moieties. A common method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov

For the creation of a sulfanylpropanamido conjugate, a key intermediate would be a quinoxaline derivative bearing a reactive site for coupling with this compound. A frequently employed precursor is 2-chloroquinoxaline, which can be synthesized from quinoxalin-2-ol by treatment with phosphorus oxychloride. researchgate.net The chlorine atom at the 2-position is susceptible to nucleophilic substitution by the thiol group of this compound. This reaction would likely proceed in the presence of a base to deprotonate the thiol, forming a more potent nucleophile.

Recent advancements in photocatalysis have opened up new avenues for the synthesis of such conjugates. A visible-light-mediated C–S bond activation in cysteine derivatives with quinoxalinones has been reported for the synthesis of heteroaryl amino acids and oligopeptides. thieme-connect.com This innovative method utilizes an iridium photocatalyst in the presence of a zinc salt and a base to facilitate the desulfurative heteroarylation of cysteine derivatives. This approach could be adapted for the direct coupling of this compound with a suitable quinoxalinone precursor, offering a mild and efficient route to the desired conjugates. thieme-connect.com

Table 2: Selected Examples of Visible-Light-Mediated Desulfurative Heteroarylation thieme-connect.com

| Cysteine Derivative | Quinoxalinone | Catalyst System | Yield (%) |

| Boc-Cys-OMe | N-Methyl-quinoxalinone | Ir(ppy)₃, Zn(OAc)₂, Cs₂CO₃ | 93 |

| Ac-Cys-OMe | N-Methyl-quinoxalinone | Ir(ppy)₃, Zn(OAc)₂, Cs₂CO₃ | 91 |

| Boc-Cys-OBn | N-Methyl-quinoxalinone | Ir(ppy)₃, Zn(OAc)₂, Cs₂CO₃ | 82 |

Dithiolane Compound Derivatization

The formation of a dithiolane ring from this compound would involve the introduction of a second sulfur atom and subsequent cyclization. Dithiolanes are commonly synthesized from 1,2- or 1,3-dithiols through oxidation. nih.govresearchgate.net Therefore, a key step would be the conversion of the single thiol group in the starting material into a dithiol.

One potential strategy involves the reaction of the thiol group with a reagent that can introduce a second thiol or a masked thiol equivalent. A more direct approach for the synthesis of 1,2-dithiolanes is the one-step reaction of 1,3-bis-tert-butyl thioethers with bromine. nih.govrsc.org This method proceeds under mild conditions and is proposed to occur via a sulfonium-mediated ring-closure. To apply this to this compound, one would first need to synthesize the corresponding 1,3-bis-tert-butyl thioether derivative.

Another established method for the formation of 1,3-dithiolanes is the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112) in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org To form a dithiolane derivative of this compound, one could envision a reaction where the cysteine derivative acts as the dithiol precursor. This could potentially be achieved through a reaction with formaldehyde (B43269) or another carbonyl compound in the presence of a sulfur source like hydrogen sulfide, though this would require careful control of reaction conditions to favor the desired dithiolane formation.

Glycomimetic Synthesis via S-Glycosyl Primary Sulfonamides

The synthesis of glycomimetics via S-glycosyl primary sulfonamides represents a sophisticated approach to creating sugar analogues with enhanced stability and potential biological activity. A general methodology for the preparation of S-glycosyl primary sulfonamides has been developed, which can be adapted for conjugation with this compound. nih.govacs.org

The synthesis typically begins with a per-O-acetylated sugar. A thioacetate (B1230152) group is introduced at the anomeric center, which is then converted to a glycosyl sulfenamide (B3320178). nih.govacs.org The sulfenamide is subsequently oxidized to a protected sulfonamide, and finally, the protecting groups are removed to yield the primary S-glycosyl sulfonamide. nih.govacs.org

For conjugation to an amino acid derivative like this compound, the general reaction sequence involves coupling a glycosyl thioacetate to the amino acid methyl ester, followed by oxidation. nih.gov A series of S-glycosyl sulfenamide derivatives have been prepared from glycosyl thiols using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) as an activator. rsc.org Controlled oxidation of these sulfenamides under mild conditions leads to the formation of the corresponding sulfonamides in excellent yields. rsc.org

Table 3: Synthesis of S-Glycosyl Primary Sulfonamides from Per-O-Acetylated Sugars acs.org

| Sugar Derivative | Thioacetate Yield (%) | Sulfonamide Yield (over 3 steps, %) |

| D-Glucose | 79 | 45 |

| D-Galactose | 65 | 38 |

| D-Glucuronic acid | 47 | 25 |

| Maltose | 55 | 21 |

| Lactose | 52 | 19 |

Chemical Reactivity and Mechanistic Studies of Methyl 2 Acetamido 3 Sulfanylpropanoate Transformations

Thiol Group Reactivity in Methyl 2-acetamido-3-sulfanylpropanoate

The thiol (sulfhydryl) group is the most reactive site in the molecule, acting as a potent nucleophile and being susceptible to oxidation. Its reactivity is central to the chemical and biological properties of cysteine derivatives.

The thiol group of this compound is readily oxidized, most commonly leading to the formation of a disulfide bond. This reaction can occur through various mechanisms, including air oxidation, often catalyzed by metal ions, or reaction with specific oxidizing agents. The product of this dimerization is the corresponding disulfide, N,N'-diacetyl-L-cystine dimethyl ester.

This transformation is a key process in peptide and protein chemistry, where disulfide bridges are crucial for stabilizing tertiary and quaternary structures. researchgate.net The formation of disulfide bonds can be reversible, and the thiol-disulfide equilibrium plays a significant role in cellular redox homeostasis. nih.gov In the context of protein stability, the presence of a free cysteine residue like that in this compound can lead to covalent oligomerization through the formation of intermolecular disulfide bonds. nih.gov

Studies on the copper-catalyzed autoxidation of N-acetylcysteine (NAC) have shown the formation of disulfide-bridged dicopper(I) complexes as intermediates. mdpi.com This highlights the role of metal ions in facilitating the oxidation process. The reactivity of disulfides is defined by the lability of the S-S bond, which can be cleaved by both nucleophiles and electrophiles. nih.gov

Table 1: Examples of Oxidative Conditions for Thiol Groups

| Oxidizing System | Product Type | Reference |

|---|---|---|

| Air (O₂) / Metal Ion Catalyst (e.g., Cu²⁺) | Disulfide | mdpi.com |

| Glutathione (B108866) Disulfide (GSSG) | Mixed Disulfide | nih.gov |

The thiol group, particularly in its deprotonated thiolate form, is a strong nucleophile. rsc.org It readily participates in nucleophilic addition reactions, most notably Michael-type additions to α,β-unsaturated carbonyl compounds. For instance, N-acetylcysteine has been shown to react rapidly under near-physiological conditions with dimethyl fumarate, an α,β-unsaturated ester, via a Michael addition. nih.gov

The thiol group also engages in nucleophilic substitution reactions. Thiolate anions can displace leaving groups from various electrophilic substrates. researchgate.net A significant application of this reactivity is the hydrothiolation of alkenes. A catalytic intermolecular Markovnikov addition of thiols to dehydroamino acids has been developed to form thioaminoketals. acs.org In this reaction, N-acetyl l-cysteine (B1669680) methyl ester was successfully added to methyl 2-acetamidoacrylate, demonstrating the nucleophilic potential of the thiol group in forming C-S bonds. acs.org

Kinetic studies have revealed the high reactivity of the methyl ester derivative compared to its carboxylic acid counterpart. The reaction rate of penicillamine (B1679230) with N-acetyl dehydroalanine (B155165) methyl ester was found to be approximately 11,400 times faster than with N-acetyl dehydroalanine, highlighting the influence of the ester group on the thiol's nucleophilic addition rate. nih.gov

While this compound itself is a thiol, its thiol group can be acylated to form thioester derivatives. These thioesters are important intermediates in various biological processes and are susceptible to enzymatic hydrolysis. fiveable.me Cysteine proteases, for example, catalyze the hydrolysis of various carboxylic acid derivatives, including thioesters, through a mechanism involving an acyl-thiol intermediate. nih.govwikipedia.org

Research has shown that fatty acyl thioester derivatives of N-acetyl-l-cysteine methyl ester can be hydrolyzed by the enzyme butyrylcholinesterase (BuChE). nih.gov A study examining a series of these thioesters with increasing acyl chain lengths (C2 to C16) found that all were substrates for BuChE-catalyzed hydrolysis. nih.gov The affinity of the enzyme for these substrates increased with the length of the fatty acid chain. nih.gov

Table 2: Butyrylcholinesterase (BuChE) Activity on Acyl Thioester Derivatives of N-acetyl-l-cysteine methyl ester

| Acyl Group Chain Length | Susceptibility to BuChE Hydrolysis | Reference |

|---|---|---|

| C2 (Acetyl) | Yes | nih.gov |

| C10 (Decanoyl) | Yes | nih.gov |

This enzymatic hydrolysis of the thioester linkage regenerates the free thiol, demonstrating a biologically relevant reaction of derivatives of the parent compound. nih.gov

Ester Group Reactivity and Functional Group Interconversions

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding N-acetylcysteine and methanol (B129727). This reaction is a standard functional group interconversion in organic chemistry. vanderbilt.edu The stability of the ester is pH-dependent.

The ester can also be converted to other functional groups through various reactions. For example, transesterification can be performed to replace the methyl group with other alkyl or functionalized groups. organic-chemistry.org While specific studies on the functional group interconversions of the ester in this compound are not extensively detailed in the literature, general methods for ester modification are applicable. These include reduction to the corresponding primary alcohol (N-acetylcysteinol) using strong reducing agents like lithium aluminum hydride, or conversion to amides by reaction with amines.

The synthesis of related compounds, such as N-acetylcysteine ethyl ester (NACET), involves the esterification of N-acetylcysteine, a process that can be reversed by hydrolysis. nih.gov The choice of ester group can significantly impact the physicochemical properties of the molecule, such as lipophilicity and cell permeability. nih.gov

Amide Linkage Stability and Modifications

The N-acetyl amide linkage in this compound is generally stable under neutral and mildly acidic or basic conditions. It is significantly more resistant to hydrolysis than the ester group. However, under harsh acidic or basic conditions, the amide bond can be cleaved to yield cysteine methyl ester and acetic acid.

A key modification of the amide linkage is its enzymatic hydrolysis. Acylase I is an enzyme known to catalyze the deacetylation of N-acetyl-L-amino acids. nih.gov Studies have confirmed that acylase I catalyzes the deacetylation of N-acetyl-L-cysteine (NAC). The enzyme also acts on S-alkylated derivatives of NAC, with its activity being dependent on the nature of the S-alkyl substituent. Short, unbranched S-alkyl groups result in good substrates, while longer or branched chains are poor substrates. nih.gov This enzymatic reaction represents a specific and mild method for modifying the amide group.

The 2-acetamido group can also play a role in the reactivity of neighboring functional groups. In carbohydrate chemistry, the participation of a 2-acetamido group is necessary for the cleavage of certain glycosidic bonds, indicating its potential for neighboring group participation in other chemical contexts. nih.gov

Chemoselective Alkylation and Acylation Reactions

Given the multiple reactive sites in this compound, chemoselectivity is a critical consideration in its chemical transformations. The thiol group is the most nucleophilic site in the molecule, far more so than the amide nitrogen or the ester oxygen. Consequently, alkylation and acylation reactions occur preferentially at the sulfur atom.

Chemoselective S-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a mild base. The base deprotonates the thiol to form the more nucleophilic thiolate, which then attacks the alkyl halide. This approach is used to synthesize various S-alkyl-N-acetyl-L-cysteine derivatives. nih.gov

Similarly, chemoselective S-acylation can be accomplished by reacting this compound with an acylating agent such as an acid chloride or anhydride (B1165640). This reaction leads to the formation of a thioester at the sulfur atom, as seen in the synthesis of (2R)-2-Acetamido-3-acetylsulfanyl-propanoic acid and its derivatives. nih.govbiosynth.com The high nucleophilicity of the thiol ensures that the reaction occurs at this site without affecting the less reactive amide or ester groups under controlled conditions.

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names |

|---|---|

| This compound | N-acetyl-L-cysteine methyl ester |

| N-acetylcysteine | NAC, (R)-2-Acetamido-3-mercaptopropanoic acid |

| N,N'-diacetyl-L-cystine dimethyl ester | |

| Dimethyl fumarate | |

| Methyl 2-acetamidoacrylate | N-acetyl dehydroalanine methyl ester |

| Penicillamine | |

| N-acetyl dehydroalanine | 2-acetamidoacrylic acid |

| Butyrylcholinesterase | BuChE |

| N-acetylcysteine ethyl ester | NACET |

| Lithium aluminum hydride | |

| Cysteine methyl ester | |

| Acetic acid | |

| Acylase I |

Methyl 2 Acetamido 3 Sulfanylpropanoate As a Building Block in Complex Molecule Synthesis

Utilization in Amino Acid and Peptide Chemistry Research

The inherent characteristics of methyl 2-acetamido-3-sulfanylpropanoate make it an ideal starting material for the synthesis of modified amino acids and peptides. The acetamido group provides stable protection for the amine, while the methyl ester allows for straightforward transformations at the carboxyl terminus.

Conjugation to Peptidic and Non-Peptidic Scaffolds

The thiol group of this compound serves as a key functional handle for conjugation to various molecular scaffolds. This allows for the introduction of amino acid-like moieties into larger, more complex structures. This strategy is employed to create novel molecules with tailored biological activities.

For instance, the thiol can undergo nucleophilic substitution reactions with electrophilic partners on both peptidic and non-peptidic backbones. This enables the covalent attachment of the cysteine derivative, thereby modifying the properties of the parent scaffold. Such conjugations are instrumental in developing new therapeutic agents and molecular probes. The ability to attach these building blocks to diverse carriers is a strong theme in immunology and materials science. mdpi.com

Applications in Peptide Nucleic Acid Complex Production

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. nih.govsemanticscholar.org This modification imparts unique properties to PNAs, including enhanced stability against enzymatic degradation and strong binding affinity to complementary nucleic acid sequences. nih.gov

While direct incorporation of this compound into the primary backbone of PNA is not the standard approach, its derivatives can be utilized to modify PNA structures. The thiol group can be used to conjugate other molecules, such as cell-penetrating peptides or fluorescent dyes, to the PNA, thereby enhancing its delivery and detection. semanticscholar.org This strategy allows for the development of sophisticated PNA-based diagnostics and therapeutics. The uncharged and flexible nature of the polyamide backbone is a key feature of PNAs. nih.gov

Precursor for Heterocyclic Compounds

The reactivity of the functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These ring systems are prevalent in many biologically active molecules and pharmaceuticals.

Integration into Quinoxaline (B1680401) Systems

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer properties. acs.org this compound can be utilized in the synthesis of quinoxaline derivatives. For example, its thiol group can react with a suitable quinoxaline precursor to form a new carbon-sulfur bond, thereby integrating the amino acid-derived fragment into the heterocyclic system. nih.gov This approach allows for the creation of novel quinoxaline-based compounds with potential therapeutic applications. The S-substituted ester can serve as an excellent precursor for modifying the quinoxaline ring system. acs.orgnih.gov

Table 1: Examples of Quinoxaline Derivatives Synthesized Using Cysteine Analogs

| Starting Quinoxaline | Reagent | Resulting Structure | Reference |

| 3-phenylquinoxaline-2(1H)-thione | This compound | Methyl 2-acetamido-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | nih.gov |

This table is for illustrative purposes and specific reaction conditions may vary.

Formation of 1,2,3-Thiadiazole (B1210528) Derivatives

The 1,2,3-thiadiazole ring is another important heterocyclic motif found in various biologically active compounds. mdpi.com The synthesis of 1,2,3-thiadiazole derivatives can be achieved through various synthetic routes, often involving the cyclization of a precursor containing the necessary nitrogen, sulfur, and carbon atoms. mdpi.comresearchgate.net While direct synthesis from this compound is not a common route, its functional groups can be chemically transformed into intermediates suitable for 1,2,3-thiadiazole formation. For instance, the acetamido and ester groups can be manipulated to form a hydrazone, which can then undergo cyclization with a sulfur source to yield the desired thiadiazole ring. mdpi.com

Contribution to Natural Product Synthesis Research

Natural products remain a significant source of inspiration for the development of new drugs. nih.govnih.govmdpi.com The total synthesis of complex natural products is a challenging endeavor that often requires creative strategies and versatile building blocks. This compound, as a modified cysteine derivative, can serve as a crucial component in the synthesis of natural products containing sulfur atoms or amino acid residues.

Its pre-protected nature simplifies synthetic schemes by avoiding the need for additional protection and deprotection steps. The stereochemistry of the molecule can also be controlled, which is critical for the synthesis of enantiomerically pure natural products. While specific examples of its direct use in the total synthesis of a major natural product are not extensively documented in readily available literature, its utility as a building block for introducing cysteine-like moieties into complex structures is a recognized strategy in synthetic organic chemistry.

Role in Biosynthesis Pathways of Related Compounds

While the direct biosynthetic pathway of this compound is not extensively documented, the biosynthesis of its core components, N-acetylcysteine and S-methylcysteine, provides insight into its potential biological origins. N-acetylcysteine (NAC) is synthesized in the human body, and its formation is a critical step in the detoxification of various xenobiotics and the replenishment of glutathione (B108866), a key intracellular antioxidant. The acetylation of L-cysteine (B1669680) is a primary route for NAC biosynthesis.

Furthermore, the S-methylation of cysteine to form S-methyl-L-cysteine is a known metabolic pathway. This reaction is catalyzed by methyltransferases, which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of cysteine. It is plausible that this compound could be formed in biological systems through the esterification of N-acetyl-S-methyl-L-cysteine or the S-methylation of N-acetyl-L-cysteine methyl ester.

The biosynthesis of related sulfur-containing compounds highlights the enzymatic machinery available in organisms to modify the cysteine scaffold. For instance, in the biosynthesis of the antibiotic thiostrepton (B1681307), complex enzymatic pathways are responsible for the formation of thiazole (B1198619) rings from cysteine residues within a peptide precursor. This demonstrates the biological precedent for intricate modifications of cysteine derivatives.

A proposed biosynthetic pathway for a related compound, N-acetyl-S-methyl-L-cysteine, involves the acetylation of S-methyl-L-cysteine. In a laboratory synthesis mimicking this potential biological step, S-methyl-L-cysteine is treated with acetic anhydride (B1165640) in a basic solution to yield N-acetyl-S-methyl-L-cysteine prepchem.com.

| Precursor | Key Transformation | Product |

| L-Cysteine | Acetylation | N-Acetyl-L-cysteine |

| L-Cysteine | S-Methylation | S-Methyl-L-cysteine |

| S-Methyl-L-cysteine | Acetylation | N-Acetyl-S-methyl-L-cysteine |

Strategic Incorporation into Complex Natural Product Analogs

The structural motifs present in this compound make it an attractive precursor for the synthesis of complex natural product analogs, particularly those containing thiazole or thiazoline (B8809763) rings. These heterocyclic systems are common features in a variety of biologically active natural products, including the thiopeptide antibiotics thiostrepton and nocathiacin.

The general strategy for incorporating a cysteine-derived unit into these molecules involves the cyclization of a precursor peptide containing a protected cysteine residue. The N-acetyl and methyl ester groups in this compound serve as protecting groups, allowing for the selective reaction of the thiol group.

In the synthesis of thiazole-containing peptides, a common method involves the reaction of a cysteine-containing peptide with a C-terminal nitrile, which, after cyclization and oxidation, forms the thiazole ring. nih.gov While specific examples detailing the use of this compound in the total synthesis of thiostrepton or nocathiacin are not prevalent in the literature, the principle of using protected cysteine derivatives is well-established. For instance, in the synthesis of new oxazole, thiazole, and imidazole (B134444) derivatives, N-acetyl cysteine is used as a starting material, where the thiol group is first protected before subsequent transformations. ekb.eg

The synthesis of analogs of these complex natural products allows for the exploration of structure-activity relationships and the development of new therapeutic agents. By modifying the core structure, chemists can fine-tune the biological activity and pharmacokinetic properties of the parent compound.

| Natural Product Class | Key Heterocyclic Moiety | Precursor Amino Acid |

| Thiopeptide Antibiotics | Thiazole | Cysteine |

| Nocathiacin Analogs | Thiazole | Cysteine |

Chiral Building Block for Asymmetric Synthesis

The inherent chirality of this compound, derived from the naturally occurring L-cysteine, makes it a valuable chiral building block for asymmetric synthesis. The stereocenter at the α-carbon can be used to induce stereoselectivity in a variety of chemical transformations, leading to the formation of enantiomerically enriched products.

One potential application of this chiral building block is in asymmetric conjugate addition reactions. The nucleophilic thiol group can be added to α,β-unsaturated carbonyl compounds (enones) in a Michael addition reaction. The stereochemistry of the newly formed C-S bond can be influenced by the existing chiral center, leading to a diastereoselective transformation. Subsequent manipulation of the adduct can provide access to a range of chiral molecules. While specific examples utilizing this compound in this context are not widely reported, the principle of using chiral sulfur nucleophiles in asymmetric synthesis is a well-established strategy.

Furthermore, derivatives of N-acetylcysteine have been employed as chiral auxiliaries in asymmetric synthesis. For example, a cysteine-derived oxazolidinone has been developed and used in a range of highly selective asymmetric transformations, including aldol (B89426) reactions and Michael additions. nih.gov This demonstrates the potential of the cysteine scaffold to control the stereochemical outcome of reactions.

The ester and amide functionalities of this compound also offer handles for further synthetic manipulations. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules. The N-acetyl group provides stability and can be removed under specific conditions if required.

The utility of N-acetyl-L-cysteine and its esters in synthesis is further highlighted by their use in the preparation of various derivatives. For example, N-acetyl-L-cysteine methyl ester can be prepared by treating N-acetyl-L-cysteine with diazomethane (B1218177) or by esterification in the presence of an acid catalyst. google.comprepchem.com It has also been used in the synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester, a metabolite of coumarin. nih.gov

| Reaction Type | Role of this compound | Potential Outcome |

| Michael Addition | Chiral Nucleophile | Diastereoselective formation of C-S bond |

| Alkylation | Chiral Substrate | Diastereoselective formation of C-C bond |

| Auxiliary-controlled reactions | Chiral Auxiliary Precursor | High enantioselectivity in various transformations |

Advanced Analytical and Spectroscopic Characterization in Research of Methyl 2 Acetamido 3 Sulfanylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Methyl 2-acetamido-3-sulfanylpropanoate. It provides precise information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), allowing for unambiguous structural elucidation.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum reveals distinct signals for each proton group. A published spectrum for N-Acetyl-L-cysteine methyl ester, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), shows characteristic chemical shifts. The amide proton (NH) appears as a doublet, the α-proton (CH) as a multiplet, and the ester and acetyl methyl groups as sharp singlets. The two β-protons (CH₂) adjacent to the sulfur atom are diastereotopic and appear as distinct doublets of doublets.

| Assignment | Chemical Shift (δ, ppm) | Splitting Pattern | Inferred Coupling (J, Hz) | Integration |

|---|---|---|---|---|

| -NH | ~8.29 | Doublet (d) | Coupling to α-H | 1H |

| α-H | ~4.39 | Multiplet (m) | Coupling to NH and β-H's | 1H |

| -OCH₃ | ~3.60 | Singlet (s) | N/A | 3H |

| β-H₂ | ~2.77 | Doublet of doublets (dd) | Geminal and vicinal coupling | 2H |

| ~2.70 | Doublet of doublets (dd) | |||

| -SH | ~2.51 | Singlet (s) or Triplet (t) | May show coupling to β-H's | 1H |

| -C(O)CH₃ | ~1.84 | Singlet (s) | N/A | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. In this compound, six distinct signals are expected. The carbonyl carbons of the ester and amide groups resonate at the lowest field (highest ppm values) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The methoxy (B1213986) and acetyl methyl carbons appear at the highest field (lowest ppm values). The chemical shifts can be reliably predicted by comparing them with related structures like N-acetylcysteine and other methyl esters.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reasoning |

|---|---|---|

| Ester C=O | ~171-174 | Typical range for ester carbonyls. |

| Amide C=O | ~170-172 | Typical range for amide carbonyls. |

| α-C | ~52-55 | Carbon attached to nitrogen and the ester group. |

| -OCH₃ | ~51-53 | Typical range for ester methyl carbons. |

| β-C | ~25-28 | Aliphatic carbon adjacent to the sulfur atom. |

| Acetyl -CH₃ | ~22-24 | Typical range for acetyl methyl carbons. |

Because this compound contains a chiral center at the α-carbon, advanced NMR methods are crucial for confirming its stereochemistry.

Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are coupled to each other. A COSY spectrum would show correlations between the amide NH proton and the α-proton, and between the α-proton and the two β-protons, confirming the connectivity of the molecule's backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining conformation and stereochemistry. For example, correlations between the acetyl methyl protons and the α-proton could help define the rotational conformation around the N-Cα bond.

Chiral Derivatizing Agents (CDAs): To determine the absolute configuration (R or S), the molecule can be reacted with an enantiomerically pure CDA. This reaction creates a pair of diastereomers that will exhibit separate and distinct signals in the NMR spectrum. By analyzing the differences in the chemical shifts of these diastereomers, the absolute stereochemistry of the original molecule can be assigned.

High-Performance Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to study its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, ESI typically produces a prominent protonated molecule, [M+H]⁺. Given the molecular weight of 177.22 g/mol , the expected ion would be at an m/z of approximately 178. Sodium adducts, [M+Na]⁺, at an m/z of around 200 are also commonly observed. The relative simplicity of the ESI-MS spectrum allows for a quick and accurate determination of the molecular weight.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of an ion. For this compound, HRMS can distinguish its molecular formula (C₆H₁₁NO₃S) from other potential formulas that have the same nominal mass. This provides definitive confirmation of the compound's identity.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Type of Measurement |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₂NO₃S⁺ | 178.0532 | HRMS |

| [M+Na]⁺ | C₆H₁₁NNaO₃S⁺ | 200.0352 | HRMS |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for detecting and quantifying specific molecules within complex biological samples, such as plasma, urine, or cell extracts. In a typical metabolomics workflow, LC first separates this compound from other metabolites in the sample. The separated compound then enters the mass spectrometer, where the [M+H]⁺ parent ion (m/z 178) is selectively isolated. This parent ion is then fragmented, and specific, characteristic daughter ions are monitored. This highly selective and sensitive process, known as Multiple Reaction Monitoring (MRM), allows for reliable quantification of the compound even at very low concentrations. This capability is essential for studying its metabolic pathways and biological roles.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds in the sample. For this compound, IR spectroscopy provides definitive evidence for its key structural features, including the amide, ester, and sulfanyl (B85325) (thiol) groups.

The IR spectrum of this compound is characterized by several distinct absorption bands. The presence of the secondary amide group is confirmed by a sharp absorption peak typically observed in the 3300-3270 cm⁻¹ region, corresponding to the N-H stretching vibration. The amide C=O (Amide I band) and N-H bending (Amide II band) vibrations give rise to strong absorptions around 1650 cm⁻¹ and 1550 cm⁻¹, respectively.

The ester functional group is identified by its strong carbonyl (C=O) stretching vibration, which typically appears at a higher frequency than the amide carbonyl, in the range of 1750-1735 cm⁻¹. docbrown.info Additionally, the C-O stretching vibrations of the ester group contribute to characteristic peaks in the 1200-1170 cm⁻¹ region. docbrown.info

A crucial functional group in this molecule is the sulfanyl (thiol, -SH) group. The S-H stretching vibration gives rise to a weak but distinct absorption band in the 2600-2550 cm⁻¹ range. Its weakness and position can sometimes lead to it being overlooked, but its presence is a key identifier for the compound. Finally, C-H stretching vibrations from the methyl and methylene (B1212753) groups are observed in the 2975-2860 cm⁻¹ region. docbrown.info

The collection of these specific absorption bands in the IR spectrum serves as a molecular "fingerprint," allowing for the structural confirmation of this compound and its differentiation from related compounds or impurities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | N-H Stretch | 3300 - 3270 | Medium-Sharp |

| Ester (C=O) | C=O Stretch | 1750 - 1735 | Strong |

| Amide (C=O) | C=O Stretch (Amide I) | ~1650 | Strong |

| Amide (N-H) | N-H Bend (Amide II) | ~1550 | Medium-Strong |

| Thiol (S-H) | S-H Stretch | 2600 - 2550 | Weak |

| Ester (C-O) | C-O Stretch | 1200 - 1170 | Strong |

| Alkyl (C-H) | C-H Stretch | 2975 - 2860 | Medium |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in the analysis of this compound, enabling its separation from starting materials, by-products, and impurities. These methods are crucial for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions in real-time.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique widely used for the qualitative analysis of chemical compounds. It is particularly valuable for monitoring the progress of the synthesis of this compound, allowing researchers to quickly determine the consumption of reactants and the formation of the desired product.

In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a shallow layer of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

For a compound of moderate polarity like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., ethyl acetate) and a more polar solvent (e.g., methanol) is often effective. After development, the separated spots are visualized, commonly under UV light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412), which reacts with the oxidizable thiol group. The retention factor (Rf value) for each spot is calculated to aid in identification relative to a standard of the pure compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Mixtures of ethyl acetate (B1210297) and methanol (B129727) (e.g., 9:1 v/v) |

| Sample Application | Capillary spotting of a dilute solution in a volatile solvent |

| Development | Ascending chromatography in a saturated chamber |

| Visualization | UV light (254 nm); Potassium permanganate stain |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of this compound. These methods offer high resolution and sensitivity, making them the standard for determining the purity of the final compound with great accuracy. sigmaaldrich.com

The most common mode for analyzing this compound is reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. mdpi.com A typical mobile phase consists of a mixture of water (often containing a small amount of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The components are separated based on their hydrophobicity, with more polar compounds eluting earlier than less polar ones. Detection is usually accomplished with an ultraviolet (UV) detector, as the amide and ester chromophores absorb UV light.

UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). asianpubs.org This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. nih.gov The fundamental principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. asianpubs.org Both HPLC and UPLC methods are essential for quality control, providing precise quantitative data on the purity of this compound.

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC or UPLC |

| Column | C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) asianpubs.orgnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV Absorbance (e.g., 210-240 nm) |

| Column Temperature | 25 - 40 °C |

Computational Chemistry and Theoretical Investigations of Methyl 2 Acetamido 3 Sulfanylpropanoate

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comsemanticscholar.org This method is instrumental in structure-based drug design for evaluating the binding affinity and interaction patterns between a ligand, such as Methyl 2-acetamido-3-sulfanylpropanoate, and a biological target. nih.govfrontiersin.org The process involves generating numerous possible conformations (poses) of the ligand within the protein's binding site and using a scoring function to estimate the binding free energy for each pose. frontiersin.org

For this compound, a derivative of the amino acid cysteine, potential protein targets could include enzymes where cysteine or its derivatives act as substrates or inhibitors. Molecular docking simulations would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.commdpi.com For instance, the amide group and the ester carbonyl oxygen of the compound are potential hydrogen bond acceptors or donors, while the sulfanyl (B85325) group (-SH) can engage in hydrogen bonding or form crucial interactions with metallic cofactors in metalloenzymes.

The results of such studies are typically quantified by a docking score, which represents the binding free energy; more negative values indicate stronger binding affinity. nih.gov These computational predictions can guide the selection of promising compounds for further experimental testing. mdpi.com

| Hypothetical Protein Target | Potential Role | Illustrative Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|---|

| Caspase-3 | Apoptosis | -7.8 | His121, Gly122, Cys163 |

| Matrix Metalloproteinase-9 (MMP-9) | Tissue Remodeling | -6.5 | Ala189, Leu190, Glu227 |

| Human DNA Topoisomerase II | DNA Replication | -8.2 | Asp551, Arg552, Asn555 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for investigating the intricate details of chemical reaction mechanisms at the atomic level. researchgate.netrsc.org These methods can map potential energy surfaces, identify transition state structures, and calculate activation energies, providing a comprehensive understanding of reaction pathways that would be difficult to obtain through experimental means alone. nih.govx-mol.net

For this compound, these calculations could elucidate the mechanisms of reactions involving its key functional groups: the sulfanyl (-SH), amide, and methyl ester groups. For example, quantum chemical calculations could be employed to study:

Oxidation of the sulfanyl group: The mechanism of oxidation to form disulfides or higher oxidation state sulfur species could be modeled. This would involve calculating the energies of intermediates and transition states to determine the most favorable reaction pathway.

Hydrolysis of the ester or amide group: The calculations could compare the activation barriers for acid-catalyzed and base-catalyzed hydrolysis, predicting which bond is more susceptible to cleavage under different conditions.

Nucleophilic substitution at the sulfur atom: The reaction pathway for the S-alkylation or S-acylation of the thiol group could be investigated, providing insights into the synthesis of new derivatives. nih.gov

By computing the energies of reactants, products, and transition states, a detailed energy profile for a proposed reaction can be constructed. This allows for the prediction of reaction rates and the identification of rate-determining steps, which is crucial for optimizing synthetic methodologies and understanding the compound's chemical behavior. researchgate.netnih.gov

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. aps.orgmdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. aps.org This approach offers a good balance between accuracy and computational cost, making it suitable for studying molecules like this compound. mdpi.com

DFT studies can provide valuable insights into the compound's reactivity through the calculation of various molecular properties and reactivity descriptors: nih.govmdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy reflects the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is useful for predicting the sites of interaction with other molecules.

These DFT-derived parameters help in predicting which atoms in this compound are most likely to participate in electrophilic or nucleophilic attacks, thereby guiding the design of new chemical reactions. nih.gov

| Calculated Property (Illustrative) | Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates regions susceptible to electrophilic attack (e.g., sulfur atom). |

| LUMO Energy | -0.8 eV | Indicates regions susceptible to nucleophilic attack (e.g., carbonyl carbon). |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.1 D | Indicates a moderate polarity of the molecule. |

Semi-Empirical Methods for Molecular Formula and Geometry Optimization

Semi-empirical methods are a class of quantum chemical calculations that bridge the gap between highly accurate but computationally expensive ab initio methods and very fast but less precise molecular mechanics methods. numberanalytics.commdpi.com They solve the Schrödinger equation with certain approximations and use parameters derived from experimental data to simplify the calculations. numberanalytics.com Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) are commonly used for the rapid geometry optimization of medium to large-sized molecules. dtic.mil

For this compound, semi-empirical methods are particularly useful for:

Geometry Optimization: Quickly finding the lowest energy conformation (the most stable 3D structure) of the molecule. numberanalytics.com The geometry optimization process calculates the energy at an initial structure and systematically searches for a new geometry with a lower energy until a minimum is found. mdpi.com

Calculating Molecular Properties: Estimating various properties such as heats of formation, dipole moments, and ionization potentials. dtic.milucsb.edu

Screening Large Sets of Molecules: Due to their computational efficiency, these methods are ideal for initial conformational searches or for studying derivatives of the primary compound before applying more rigorous and costly computational techniques. numberanalytics.com

While not as accurate as DFT or other ab initio methods, semi-empirical calculations provide a valuable starting point for theoretical investigations by generating reasonable molecular geometries and electronic properties at a fraction of the computational cost. dtic.mil

| Semi-Empirical Method | Key Features | Typical Application |

|---|---|---|

| MNDO (Modified Neglect of Diatomic Overlap) | One of the earlier NDDO-based methods. | Calculating heats of formation, geometries for organic molecules. |

| AM1 (Austin Model 1) | Improved core-core repulsion over MNDO to correct issues with hydrogen bonds. | General purpose geometry optimization and energy calculations. |

| PM3 (Parametric Model 3) | Re-parameterized version of AM1, often better for certain systems. | General purpose geometry optimization, often a default choice in software. |

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformations are possible, each with a different potential energy. Computational methods are essential for exploring the potential energy surface to identify the most stable, low-energy conformers and the energy barriers between them. researchgate.net

The conformational landscape of this compound is primarily determined by the rotation around several key single bonds, including the Cα-Cβ bond and the Cβ-S bond. Theoretical calculations, often starting with semi-empirical methods and refined with DFT, can systematically rotate these bonds and calculate the energy at each step to map out the potential energy surface.

This analysis allows for:

Stereochemical Prediction: Understanding how the spatial arrangement of the molecule's functional groups influences its interactions with other molecules, such as enzymes or receptors. This is particularly important for predicting biological activity, as the specific 3D shape of a molecule is often critical for its function. researchgate.net

Analysis of Intramolecular Interactions: Identifying non-covalent interactions, such as intramolecular hydrogen bonds (e.g., between the amide N-H and the ester carbonyl), that stabilize certain conformations.

By understanding the preferred conformations and the energy required to switch between them, researchers can gain a deeper insight into the molecule's structural dynamics and its relationship to chemical reactivity and biological function.

Biochemical Research and Medicinal Chemistry Applications of Methyl 2 Acetamido 3 Sulfanylpropanoate and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The investigation of methyl 2-acetamido-3-sulfanylpropanoate and its related derivatives has provided valuable insights into enzyme mechanisms, particularly concerning hydrolases like butyrylcholinesterase. These studies are crucial for understanding physiological processes and for the development of therapeutic agents.

Investigation of Butyrylcholinesterase Hydrolysis

Research has explored the role of butyrylcholinesterase (BuChE) in the hydrolysis of thioester linkages, which are relevant to neuroinflammatory diseases such as multiple sclerosis. A study synthesized a series of N-acetyl-L-cysteine methyl ester derivatives with increasing acyl chain lengths to serve as analogs for the proteolipid protein (PLP), a key component of myelin. One of the foundational compounds synthesized for this research was methyl 2-(acetylamino)-3-sulfanylpropanoate.

The study demonstrated that BuChE, but not acetylcholinesterase (AChE), was capable of hydrolyzing these fatty acyl thioester derivatives. A significant finding was that the affinity of BuChE for these compounds increased with the length of the fatty acid chain. The highest affinity was observed for the derivative containing palmitic acid, which is a common fatty acid attached to cysteine residues in PLP. This suggests a potential role for the elevated levels of BuChE found in active multiple sclerosis lesions in the decompaction of myelin, a hallmark of the disease.

The hydrolysis rates of various N-acetyl-L-cysteine fatty acyl thioester derivatives by human butyrylcholinesterase were systematically evaluated. The kinetic parameters revealed a clear structure-activity relationship, where longer acyl chains led to increased affinity for the enzyme.

Table 1: Kinetic Parameters for the Hydrolysis of N-acetyl-L-cysteine Fatty Acyl Thioester Derivatives by Human Butyrylcholinesterase

| Acyl Chain Length | Compound Name | Km (µM) | kcat (min⁻¹) |

| C2 | Methyl 2-acetamido-3-(acetylthio)propanoate | 1500 | 120 |

| C4 | Methyl 2-acetamido-3-(butyrylthio)propanoate | 800 | 150 |

| C8 | Methyl 2-acetamido-3-(octanoylthio)propanoate | 400 | 180 |

| C12 | Methyl 2-acetamido-3-(dodecanoylthio)propanoate | 200 | 200 |

| C16 | Methyl 2-acetamido-3-(palmitoylthio)propanoate | 100 | 220 |

This table is generated based on the trends described in the source material; the exact values are illustrative.

Interaction with Other Hydrolases and Transferases

While the interaction of this compound derivatives with butyrylcholinesterase has been a specific focus of research, detailed studies on their interactions with a broader range of other hydrolases and transferases are not extensively documented in the reviewed literature. Further research is needed to elucidate the broader enzymatic profile of this class of compounds.

Research into Neuroinflammatory Processes

The unique chemical properties of cysteine thioesters, including this compound derivatives, make them valuable tools for investigating the molecular mechanisms underlying neuroinflammatory conditions.

Myelin Decompaction Research through Cysteine Thioesters

The stability of the myelin sheath is crucial for proper nerve function, and its breakdown is a key event in demyelinating diseases like multiple sclerosis. Proteolipid protein (PLP) is a major component of myelin, and its structure is stabilized by six cysteine residues acylated with fatty acids through thioester linkages. The deacylation of PLP has been shown to lead to myelin decompaction.

To investigate the hypothesis that elevated levels of butyrylcholinesterase (BuChE) in active MS lesions could contribute to this deacylation process, researchers synthesized a series of N-acetyl-L-cysteine fatty acyl thioester derivatives as PLP analogs. This compound served as the core structure for attaching fatty acid chains of varying lengths (from C2 to C16).

The study found that all the synthesized thioester derivatives were hydrolyzed by BuChE. This enzymatic action was not observed with the closely related enzyme acetylcholinesterase. The affinity of BuChE for these analogs increased with the length of the fatty acid chain, with the highest affinity being for the palmitoylated derivative. These findings suggest a plausible mechanism by which the increased BuChE activity in MS lesions could contribute to the decompaction of myelin, thereby exacerbating the demyelination process.

Development of Biologically Active Compounds

The chemical scaffold of this compound provides a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications, including in the field of oncology.

Precursors for Anticancer Agents

While direct synthesis of anticancer agents from this compound is not prominently featured in the available literature, the broader class of S-substituted propanoate and cysteine derivatives is utilized in the development of novel therapeutic compounds. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides have been synthesized and evaluated for their anticancer activity. acs.org

These compounds, which share a modified propanoate backbone, have demonstrated promising cytotoxic effects against human cancer cell lines, such as HCT-116 and MCF-7. acs.org The mechanism of action for some of these derivatives is thought to involve the allosteric inhibition of human thymidylate synthase (hTS), a key enzyme in DNA synthesis. acs.org

The research in this area highlights the potential of using propanoate structures as scaffolds for the development of new anticancer drugs. The functional groups present in this compound, including the ester, amide, and sulfhydryl groups, offer multiple points for chemical modification to create diverse libraries of compounds for screening against various cancer targets.

Role in Anti-inflammatory Compound Development

This compound, as a derivative of N-acetylcysteine (NAC), is a focal point in the development of novel anti-inflammatory agents. The therapeutic potential of NAC and its esters stems from their significant antioxidant and anti-inflammatory capabilities. Research has demonstrated that the anti-inflammatory action is not merely a secondary effect of its antioxidant nature but a direct modulation of key inflammatory pathways. frontiersin.orgresearchgate.net

The primary mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing the activation and translocation of NF-κB, NAC and its derivatives can effectively suppress the inflammatory cascade. This inhibitory action leads to a marked reduction in the production of several pro-inflammatory cytokines. frontiersin.orgnih.gov

Clinical and pre-clinical studies have consistently shown that administration of NAC results in decreased levels of potent inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These cytokines are central to the pathogenesis of a wide range of inflammatory diseases. The development of esterified derivatives like this compound is a strategy to enhance the bioavailability and cellular uptake of the parent compound, potentially offering a more potent and targeted anti-inflammatory effect.

| Inflammatory Mediator | Effect of N-acetylcysteine (NAC) Administration | Reference |

| NF-κB | Inhibition of activation and translocation | nih.gov |

| TNF-α | Decreased production/levels | |

| IL-6 | Decreased production/levels | |

| IL-1β | Decreased production/levels | |

| hsCRP | Decreased levels in metabolic syndrome patients | nih.gov |

Potential in Antibacterial and Antiprotozoal Agent Research

The application of this compound and related cysteine derivatives is an active area of research in the search for new antimicrobial agents. The parent compound, N-acetylcysteine (NAC), has demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Its mechanisms of action are multifaceted, including the disruption of bacterial proteins through the action of its sulfhydryl group and the inhibition of biofilm formation. Biofilms are a major contributor to antibiotic resistance, and NAC's ability to reduce extracellular polysaccharide production and break down existing biofilms makes it a promising candidate for anti-biofilm strategies.

Furthermore, research has shown that NAC can act synergistically with conventional antibiotics, enhancing their efficacy against resistant bacterial strains. This suggests a potential role for NAC derivatives as adjuvants in antibiotic therapy, possibly restoring the effectiveness of older antibiotics or reducing the required therapeutic dose.

In the realm of antiprotozoal research, the role of NAC appears to be more immunomodulatory than directly parasiticidal. In a pilot clinical trial for visceral leishmaniasis, caused by the protozoan Leishmania infantum, NAC used as an adjuvant treatment did not directly reduce the parasite's viability. frontiersin.org However, it significantly modulated the host's immune response by reducing the production of the immunosuppressive cytokine IL-10 in monocytes. frontiersin.org This shift in the cytokine profile can lead to a more effective host-directed immune response against the parasite. Similarly, studies on Schistosoma mansoni have explored NAC's ability to augment the activity of anthelmintic drugs. nih.gov These findings position cysteine derivatives not as standalone antiprotozoal drugs, but as potential adjuvants that can enhance the efficacy of existing treatments by modulating the host immune system.

| Research Area | Findings Related to N-acetylcysteine (NAC) | Reference |

| Antibacterial | Exhibits activity against Gram-positive and Gram-negative bacteria. | |

| Anti-biofilm | Inhibits biofilm formation and disrupts mature biofilms. | |

| Antibiotic Adjuvant | Shows synergistic effects with common antibiotics. | |

| Antiprotozoal (Leishmaniasis) | Does not directly kill parasites but reduces IL-10 production, modulating the host immune response. | frontiersin.org |

| Antiprotozoal (Schistosomiasis) | Investigated for its ability to enhance the activity of anthelmintic drugs. | nih.gov |

Metabolic Pathway Interrogation and Biomarker Discovery

This compound and its parent compound, NAC, serve as valuable tools for the interrogation of metabolic pathways, primarily due to their central role as precursors to L-cysteine (B1669680) and the master antioxidant, glutathione (B108866) (GSH). wikipedia.orghmdb.ca The administration of these compounds directly influences intracellular GSH levels, providing a method to probe cellular responses to oxidative stress and to study the regulation of redox balance. researchgate.net

Longitudinal metabolomics profiling in human studies has revealed that administration of NAC impacts a complex landscape of metabolic pathways, including amino acid, lipid, and nicotinamide (B372718) metabolism. scilifelab.sechalmers.se By systematically analyzing the changes in the plasma metabolome following NAC administration, researchers can gain insights into the dynamic metabolic responses to shifts in the cellular redox state.

This capability also extends to biomarker discovery and modulation. In studies involving patients with metabolic syndrome, NAC treatment has been shown to significantly alter several key biomarkers associated with the condition. nih.gov For instance, improvements were observed in markers of insulin (B600854) resistance (HOMA-IR), inflammation (hsCRP), and endothelial dysfunction (nitrite levels). nih.gov These findings underscore the utility of cysteine derivatives in not only understanding the metabolic underpinnings of diseases but also in identifying and targeting biomarkers for therapeutic intervention.

| Biomarker | Change Observed After NAC Administration (in Metabolic Syndrome Patients) | Reference |

| HOMA-IR | Decreased | nih.gov |

| hsCRP | Decreased | nih.gov |

| Systolic Blood Pressure | Decreased | nih.gov |

| Triglycerides | Decreased | nih.gov |

| HDL Cholesterol | Increased | nih.gov |

| Nitrite Levels | Increased | nih.gov |

| TBARS (Oxidative Stress Marker) | Decreased | nih.gov |

Prodrug Design and Delivery Research Utilizing Cysteine Derivatives

The design of prodrugs is a key strategy in medicinal chemistry to overcome pharmacokinetic limitations of active pharmaceutical ingredients. This compound is a classic example of this approach, designed as a prodrug of N-acetylcysteine (NAC), which itself functions as a prodrug for the amino acid L-cysteine. wikipedia.org

The primary challenge with NAC is its low oral bioavailability, which is estimated to be less than 5%. nih.gov This is largely due to its hydrophilic nature and negative charge under physiological conditions, which limit its ability to permeate biological membranes. nih.gov To overcome this, researchers have developed esterified derivatives, such as this compound and N-acetylcysteine ethyl ester (NACET).